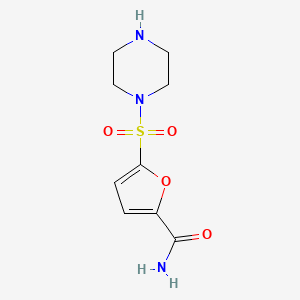

5-(Piperazine-1-sulfonyl)furan-2-carboxamide

Description

BenchChem offers high-quality 5-(Piperazine-1-sulfonyl)furan-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Piperazine-1-sulfonyl)furan-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-piperazin-1-ylsulfonylfuran-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O4S/c10-9(13)7-1-2-8(16-7)17(14,15)12-5-3-11-4-6-12/h1-2,11H,3-6H2,(H2,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXIAPQGSCKWZLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)S(=O)(=O)C2=CC=C(O2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301256019 | |

| Record name | 5-(1-Piperazinylsulfonyl)-2-furancarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301256019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1087784-70-0 | |

| Record name | 5-(1-Piperazinylsulfonyl)-2-furancarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1087784-70-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(1-Piperazinylsulfonyl)-2-furancarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301256019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-(Piperazine-1-sulfonyl)furan-2-carboxamide: Synthesis, Characterization, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and potential therapeutic applications of 5-(Piperazine-1-sulfonyl)furan-2-carboxamide. The document is intended for researchers, scientists, and professionals in the field of drug development. It details a proposed synthetic pathway, methodologies for structural and physicochemical characterization, and protocols for evaluating its potential as an antimicrobial and anticancer agent. The guide is structured to provide not only procedural steps but also the underlying scientific rationale, ensuring a thorough understanding of the compound's potential.

Introduction: The Scientific Rationale

The pursuit of novel therapeutic agents with enhanced efficacy and safety profiles is a cornerstone of medicinal chemistry. The molecular architecture of 5-(Piperazine-1-sulfonyl)furan-2-carboxamide is a compelling example of rational drug design, integrating three key pharmacophores: a furan-2-carboxamide, a sulfonamide, and a piperazine moiety. Each of these components has been independently associated with a wide spectrum of biological activities.

-

Furan-2-carboxamide: This scaffold is recognized for its diverse pharmacological properties, including antimicrobial, anticancer, and anti-hyperlipidemic activities. The furan ring acts as a bioisostere for other aromatic systems, offering unique electronic and steric properties that can influence drug-receptor interactions.[1][2]

-

Sulfonamide: The sulfonamide group is a well-established pharmacophore present in numerous clinically approved drugs, including antibacterial, and diuretic agents. Its ability to act as a hydrogen bond donor and acceptor, as well as its specific geometric arrangement, allows it to interact with a variety of biological targets.[3]

-

Piperazine: The piperazine ring is a common structural motif in centrally active agents, as well as in compounds with antimicrobial and anticancer properties. Its basic nitrogen atoms can be crucial for aqueous solubility and for forming ionic interactions with biological targets.[4][5]

The strategic combination of these three moieties in 5-(Piperazine-1-sulfonyl)furan-2-carboxamide presents a unique opportunity to explore novel therapeutic potential, leveraging the synergistic effects of these well-established pharmacophores. This guide will delineate a systematic approach to the synthesis, characterization, and biological evaluation of this promising compound.

Molecular Structure and Physicochemical Properties

A thorough understanding of a compound's structure and physicochemical properties is fundamental to its development as a drug candidate. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

Chemical Structure

The chemical structure of 5-(Piperazine-1-sulfonyl)furan-2-carboxamide is presented below.

Figure 1: Chemical structure of 5-(Piperazine-1-sulfonyl)furan-2-carboxamide.

Physicochemical Properties

| Property | Predicted Value | Source |

| Molecular Formula | C9H13N3O4S | PubChem[6] |

| Molecular Weight | 259.28 g/mol | PubChem[6] |

| XLogP3 | -1.0 | PubChem[6] |

| Hydrogen Bond Donor Count | 2 | PubChem[6] |

| Hydrogen Bond Acceptor Count | 5 | PubChem[6] |

| Rotatable Bond Count | 3 | PubChem[6] |

Interpretation of Predicted Properties:

-

The negative XLogP3 value suggests that the compound is likely to be hydrophilic, which could indicate good aqueous solubility but potentially lower passive membrane permeability.

-

The number of hydrogen bond donors and acceptors is within the range typically observed for orally bioavailable drugs, suggesting the potential for favorable interactions with biological targets and good solubility.

-

The low rotatable bond count indicates a relatively rigid structure, which can be advantageous for binding to a specific target with high affinity.

Synthesis Pathway

A plausible synthetic route for 5-(Piperazine-1-sulfonyl)furan-2-carboxamide is proposed, starting from commercially available 5-(chlorosulfonyl)furan-2-carboxylic acid. This multi-step synthesis is designed to be efficient and scalable.

Figure 2: Proposed synthetic pathway for 5-(Piperazine-1-sulfonyl)furan-2-carboxamide.

Step 1: Synthesis of 5-(Piperazine-1-sulfonyl)furan-2-carboxylic acid

Rationale: This step involves a nucleophilic substitution reaction where the primary amine of piperazine attacks the electrophilic sulfur atom of the sulfonyl chloride. Triethylamine is used as a base to neutralize the hydrochloric acid byproduct. Dichloromethane is a suitable inert solvent for this reaction.

Protocol:

-

Dissolve 5-(chlorosulfonyl)furan-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0°C in an ice bath.

-

Add triethylamine (2.2 eq) to the solution.

-

Slowly add a solution of piperazine (1.1 eq) in DCM.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1M HCl, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 5-(Piperazine-1-sulfonyl)furan-2-carboxamide

Rationale: The carboxylic acid is first converted to a more reactive acyl chloride using thionyl chloride. The subsequent addition of aqueous ammonia results in the formation of the primary amide.

Protocol:

-

Suspend 5-(piperazine-1-sulfonyl)furan-2-carboxylic acid (1.0 eq) in thionyl chloride (excess).

-

Reflux the mixture for 2-3 hours.

-

Remove the excess thionyl chloride under reduced pressure.

-

Dissolve the resulting crude acyl chloride in a suitable solvent like THF.

-

Slowly add the acyl chloride solution to a cooled (0°C) solution of concentrated aqueous ammonia.

-

Stir the reaction mixture for 1-2 hours at room temperature.

-

Collect the precipitated product by filtration, wash with cold water, and dry under vacuum.

-

Recrystallize the final product from a suitable solvent system (e.g., ethanol/water) to obtain pure 5-(Piperazine-1-sulfonyl)furan-2-carboxamide.

Structural and Physicochemical Characterization

Rigorous characterization is essential to confirm the identity, purity, and key properties of the synthesized compound. A combination of spectroscopic and analytical techniques should be employed.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the furan ring protons (two doublets), the piperazine ring protons (two multiplets), and the amide protons (a broad singlet). The chemical shifts and coupling constants will be crucial for confirming the connectivity of the molecule.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms present. Key signals will include those for the furan ring carbons, the piperazine carbons, the carbonyl carbon of the amide, and the carbons attached to the sulfonyl group.

Infrared (IR) Spectroscopy:

The IR spectrum will be used to identify the key functional groups. Expected characteristic absorption bands include:

-

N-H stretching (amide and piperazine): ~3400-3200 cm⁻¹

-

C=O stretching (amide): ~1680-1640 cm⁻¹

-

S=O stretching (sulfonamide): Asymmetric at ~1350-1300 cm⁻¹ and symmetric at ~1160-1130 cm⁻¹.[7][8]

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) will be used to determine the exact mass of the molecule, confirming its elemental composition. Tandem mass spectrometry (MS/MS) can be employed to study the fragmentation pattern, which can provide further structural information.

Physicochemical Characterization

A suite of standard assays should be performed to determine the compound's drug-like properties.

Figure 3: Workflow for physicochemical and in vitro ADME characterization.

Experimental Protocols:

-

Solubility: The thermodynamic solubility of the compound in aqueous buffers at different pH values (e.g., pH 2.0, 5.0, 7.4) will be determined using the shake-flask method followed by quantification using a validated HPLC-UV method.[9]

-

Lipophilicity (LogD): The distribution coefficient at pH 7.4 will be measured using the shake-flask method with n-octanol and phosphate-buffered saline (PBS).[9]

-

pKa Determination: The ionization constants will be determined by potentiometric titration or UV-metric methods.[9]

-

Permeability: Initial assessment of passive permeability can be performed using the Parallel Artificial Membrane Permeability Assay (PAMPA). For more detailed information on active transport and efflux, the Caco-2 cell permeability assay is the gold standard.[10]

-

Metabolic Stability: The in vitro metabolic stability will be assessed by incubating the compound with liver microsomes or hepatocytes and monitoring its depletion over time by LC-MS/MS.[11]

-

Plasma Protein Binding: The extent of binding to plasma proteins will be determined using equilibrium dialysis.[11]

Biological Evaluation: Exploring Therapeutic Potential

Based on the structural motifs present in 5-(Piperazine-1-sulfonyl)furan-2-carboxamide, its evaluation as an antimicrobial and anticancer agent is a logical starting point.

Antimicrobial Activity Screening

Rationale: The furan and sulfonamide moieties are present in many antimicrobial agents. A high-throughput screening approach can be used to efficiently assess the compound's activity against a panel of clinically relevant bacteria and fungi.

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform a serial two-fold dilution of the compound in cation-adjusted Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity Screening

Rationale: Furan-2-carboxamide and piperazine derivatives have demonstrated cytotoxic effects against various cancer cell lines. An initial screening against a panel of cancer cell lines can identify potential anticancer activity.

Protocol: MTT Assay for Cytotoxicity

-

Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer) into 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for 48-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).[4]

Conclusion and Future Directions

5-(Piperazine-1-sulfonyl)furan-2-carboxamide represents a promising scaffold for the development of new therapeutic agents. This guide has outlined a comprehensive and scientifically grounded approach to its synthesis, characterization, and initial biological evaluation. The proposed experimental protocols are based on established methodologies and are designed to provide a robust dataset for assessing the compound's potential.

Positive results from the initial antimicrobial and anticancer screens would warrant further investigation, including:

-

Mechanism of Action Studies: To elucidate how the compound exerts its biological effects.

-

Structure-Activity Relationship (SAR) Studies: To synthesize and test analogs of the compound to optimize its potency and selectivity.

-

In Vivo Efficacy and Safety Studies: To evaluate the compound's performance in animal models of disease and to assess its toxicological profile.

The systematic approach detailed in this guide provides a clear roadmap for advancing our understanding of 5-(Piperazine-1-sulfonyl)furan-2-carboxamide and for unlocking its potential as a valuable new therapeutic agent.

References

-

Sweidan, K., Idrees, G., Abu-Qatouseh, L., Tahir, M. N., Khanfar, M., Joshi, R., Mallah, E., & Mubarak, M. S. (2022). Synthesis, Characterization, and Antimicrobial Evaluation of New Furan-2-Carboxamide Derivatives. Letters in Organic Chemistry, 19(4), 314-325. [Link]

-

ResearchGate. (n.d.). Synthesis, Characterization, and Antimicrobial Evaluation of New Furan-2-Carboxamide Derivatives | Request PDF. Retrieved February 24, 2024, from [Link]

-

Uno, T., Machida, K., & Hanai, K. (1963). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Chemical & Pharmaceutical Bulletin, 11(6), 704-708. [Link]

-

PubChem. (n.d.). 5-(piperazine-1-sulfonyl)furan-2-carboxamide. Retrieved February 24, 2024, from [Link]

-

Charles River. (n.d.). In Vitro ADME Assays and Services. Retrieved February 24, 2024, from [Link]

-

Semantic Scholar. (n.d.). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Retrieved February 24, 2024, from [Link]

-

RSC Publishing. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved February 24, 2024, from [Link]

-

Assay Guidance Manual - NCBI. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Retrieved February 24, 2024, from [Link]

-

Di, L., & Kerns, E. H. (2009). Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution. PubMed, 24(6), 531-540. [Link]

-

Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved February 24, 2024, from [Link]

-

ResearchGate. (n.d.). Proposed mass fragmentation pattern of 2-furyl{4-[4-(1-piperidinylsulfonyl)benzyl]-1-piperazinyl}methanone (5c). Retrieved February 24, 2024, from [Link]

-

Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. [Link]

-

Hilaris Publisher. (2017). One Pot Synthesis of Some Novel Sulfonamide Derivatives Containing -NH2 Group: Spectral Characterization and Biological Evaluation. Retrieved February 24, 2024, from [Link]

Sources

- 1. High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. drugtargetreview.com [drugtargetreview.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A high-throughput assay identifies molecules with antimicrobial activity against persister cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. criver.com [criver.com]

Biological activity and mechanism of action of 5-(Piperazine-1-sulfonyl)furan-2-carboxamide

An In-depth Technical Guide on the Predicted Biological Activity and Mechanism of Action of 5-(Piperazine-1-sulfonyl)furan-2-carboxamide

Abstract

This technical guide provides a comprehensive overview of the predicted biological activity and potential mechanisms of action of the novel chemical entity, 5-(Piperazine-1-sulfonyl)furan-2-carboxamide. Due to the absence of direct experimental data for this specific compound in publicly available literature, this document synthesizes information from closely related analogs to build a scientifically grounded hypothesis of its therapeutic potential. By examining the structure-activity relationships of similar furan-carboxamides, piperazine-sulfonamides, and particularly the structurally analogous 5-(piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles, we predict that 5-(Piperazine-1-sulfonyl)furan-2-carboxamide holds promise as an anticancer agent, potentially targeting neuroblastoma and other solid tumors. The proposed mechanism of action centers on the inhibition of key cellular kinases, such as Aurora A kinase. This guide details the rationale behind these predictions, outlines robust experimental protocols for validation, and provides a framework for its future development as a therapeutic candidate.

Introduction and Rationale

The pursuit of novel therapeutic agents with improved efficacy and selectivity is a cornerstone of modern drug discovery. The molecule 5-(Piperazine-1-sulfonyl)furan-2-carboxamide incorporates three key pharmacophores: a furan ring, a piperazine moiety, and a sulfonamide linker. Each of these components is prevalent in a wide range of clinically approved drugs and biologically active compounds, suggesting that their combination could yield a molecule with significant therapeutic potential[1][2].

-

Furan Moiety: The furan ring is a versatile five-membered aromatic heterocycle found in numerous pharmacologically active compounds. It can act as a bioisostere for a phenyl ring, offering modified electronic and steric properties that can enhance drug-receptor interactions and metabolic stability[2]. Furan-containing compounds have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects[2][3]. Specifically, 5-aryl-furan-2-carboxamide derivatives have been identified as potent antagonists of the urotensin-II receptor, with potential applications in cardiovascular disease[4].

-

Piperazine Ring: The piperazine scaffold is a privileged structure in medicinal chemistry, present in a multitude of drugs targeting the central nervous system, cancer, and infectious diseases[1]. Its two nitrogen atoms provide opportunities for substitution, allowing for the fine-tuning of physicochemical properties such as solubility and basicity, which are crucial for pharmacokinetic profiles[5]. The piperazine ring often serves as a linker to orient other pharmacophoric groups for optimal interaction with biological targets[5].

-

Sulfonamide Group: The sulfonamide group is a key functional group in a wide array of antibacterial, diuretic, and anticancer drugs. It can act as a hydrogen bond donor and acceptor, contributing to strong binding interactions with target proteins. The incorporation of a sulfonamide linker can influence the overall electronic properties and conformational flexibility of a molecule.

The conjugation of these three moieties in 5-(Piperazine-1-sulfonyl)furan-2-carboxamide suggests a strong potential for biological activity, particularly in the realm of oncology.

Predicted Biological Activity: Anticancer Potential

Based on the significant anticancer activity observed for the structurally similar 5-(piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles, we hypothesize that 5-(Piperazine-1-sulfonyl)furan-2-carboxamide will exhibit potent cytotoxic effects against a range of cancer cell lines, with a particular emphasis on neuroblastoma.

Studies on sulfonylated 5-piperazine-substituted 1,3-oxazole-4-carbonitriles have demonstrated their efficacy in both MYCN-amplified (Kelly) and MYCN-non-amplified (SH-SY5Y) neuroblastoma cells[6][7]. One of the lead compounds from this series, compound 7b , exhibited an IC50 of 1.3 µM in Kelly cells, which is comparable to the standard chemotherapeutic agent doxorubicin, but with significantly lower toxicity in non-malignant HEK293 cells[7]. This suggests a favorable therapeutic window.

Table 1: Predicted Cytotoxicity Profile of 5-(Piperazine-1-sulfonyl)furan-2-carboxamide Based on Analog Data

| Cell Line | Cancer Type | Predicted IC50 (µM) | Rationale |

| Kelly | Neuroblastoma (MYCN-amplified) | 1.0 - 5.0 | Based on the high potency of oxazole analogs in this cell line[6][7]. |

| SH-SY5Y | Neuroblastoma (MYCN-non-amplified) | 1.5 - 7.0 | Based on the activity of oxazole analogs in this cell line[6][7]. |

| HepG2 | Hepatocellular Carcinoma | 2.0 - 10.0 | Based on the broad cytotoxicity of oxazole analogs[6][7]. |

| MCF-7 | Breast Cancer | 2.0 - 10.0 | Based on the broad cytotoxicity of oxazole analogs[6][7]. |

| HEK293 | Non-malignant Kidney Cells | > 10 | Predicted selectivity based on the low toxicity of oxazole analogs in non-malignant cells[7]. |

Proposed Mechanism of Action: Kinase Inhibition

The piperazine-sulfonyl scaffold is a common feature in many kinase inhibitors. In silico docking studies of the analogous 5-(piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles revealed a high binding affinity to the ATP-binding site of Aurora A kinase, a key regulator of mitosis that is often overexpressed in cancer[6]. The predicted binding energies for these analogs were in the range of -10.8 to -10.9 kcal/mol[6].

Therefore, we propose that 5-(Piperazine-1-sulfonyl)furan-2-carboxamide will function as an ATP-competitive inhibitor of Aurora A kinase. The furan ring and the carboxamide group would likely engage in hydrogen bonding and hydrophobic interactions within the kinase's active site, while the piperazine-sulfonyl moiety would extend into the solvent-exposed region, providing opportunities for further structural modifications to enhance potency and selectivity.

Caption: Proposed mechanism of action via Aurora A kinase inhibition.

Experimental Protocols for Validation

To validate the predicted biological activity and mechanism of action of 5-(Piperazine-1-sulfonyl)furan-2-carboxamide, a series of in vitro and cellular assays are proposed.

Synthesis of 5-(Piperazine-1-sulfonyl)furan-2-carboxamide

The synthesis of the target compound can be achieved through a multi-step process, likely starting from furan-2-carboxylic acid. A plausible synthetic route would involve the chlorosulfonylation of the furan ring, followed by reaction with a protected piperazine, and finally, amidation of the carboxylic acid and deprotection.

Caption: A plausible synthetic workflow for the target compound.

In Vitro Cytotoxicity Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound in various cancer and non-malignant cell lines.

Protocol:

-

Cell Culture: Culture Kelly, SH-SY5Y, HepG2, MCF-7, and HEK293 cells in their respective recommended media and conditions.

-

Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of 5-(Piperazine-1-sulfonyl)furan-2-carboxamide (e.g., from 0.01 to 100 µM) and treat the cells for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Viability Assay: Assess cell viability using a WST-1 or MTT assay according to the manufacturer's instructions.

-

Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory activity of the compound against Aurora A kinase.

Protocol:

-

Reagents: Obtain recombinant human Aurora A kinase, a suitable substrate (e.g., Kemptide), and ATP.

-

Assay Setup: In a 96-well plate, combine the kinase, substrate, and varying concentrations of 5-(Piperazine-1-sulfonyl)furan-2-carboxamide in an appropriate assay buffer.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP.

-

Detection: After a defined incubation period, quantify the amount of phosphorylated substrate using a suitable detection method, such as a radiometric assay (³²P-ATP) or a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Structure-Activity Relationship (SAR) Insights and Future Directions

The modular nature of 5-(Piperazine-1-sulfonyl)furan-2-carboxamide provides ample opportunities for structural optimization to improve potency, selectivity, and pharmacokinetic properties.

-

Piperazine Substitutions: The unsubstituted nitrogen of the piperazine ring is a key site for modification. Introducing various substituents (e.g., alkyl, aryl, or heterocyclic groups) can modulate solubility, cell permeability, and interactions with the target protein.

-

Furan Ring Modifications: Substitution on the furan ring could further enhance binding affinity. For instance, the introduction of small alkyl or halogen groups could lead to improved hydrophobic interactions within the kinase active site.

-

Carboxamide Isosteres: Replacing the carboxamide group with other hydrogen-bonding moieties could be explored to optimize interactions with the target.

Future studies should focus on a comprehensive SAR exploration to identify analogs with improved drug-like properties. Promising candidates should then be advanced into in vivo efficacy studies in relevant animal models of cancer.

Conclusion

While direct experimental evidence is currently lacking for 5-(Piperazine-1-sulfonyl)furan-2-carboxamide, a thorough analysis of structurally related compounds strongly suggests its potential as a novel anticancer agent. The predicted mechanism of action, through the inhibition of Aurora A kinase, provides a solid foundation for its further investigation. The experimental protocols outlined in this guide offer a clear path for validating these hypotheses and advancing this promising molecule through the drug discovery pipeline.

References

- Synthesis, Antimicrobial and Anticancer Activities of 1- aryl-4-[(5-aryl-2-furyl)carbonothioyl]piperazines. Biointerface Research in Applied Chemistry.

- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.

- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Source Not Specified.

- N-(2,2-Diphenylethyl)furan-2-carboxamide. MDPI.

- In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma. Preprints.org.

- Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety.

- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.

- 1-((5-Carbamoylfuran-2-yl)sulfonyl)piperidine-4-carboxylic acid. ChemScene.

- Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological. Acta Pharmaceutica.

- 5-(Piperazin-1-yl)benzofuran-2-carboxamide. PubChem.

- Synthesis of Arylsulphonamoyl Phe-Gly-Dipeptide Carboxamide Derivatives and Their In-Silico and In-Vitro Properties. UKR Publisher.

- Pharmacokinetics of preoperative intraperitoneal 5-FU in patients with pancre

- The reaction mechanism of 1,4-bis[3-(2-furancarboxamido)propyl]piperazine, L 2.

- Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. MDPI.

- Structure-Activity Relationship of Furan-Based Sulfonamides as Carbonic Anhydrase Inhibitors: A Compar

- In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles. MDPI.

- Synthesis and SAR of 5-aryl-furan-2-carboxamide derivatives as potent urotensin-II receptor antagonists. PubMed.

- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. FLORE.

- Integrated In Vitro and In Silico Profiling of Piperazinyl Thiosemicarbazone Derivatives Against Trypanosoma cruzi: Stage-Specific Activity and Enzyme Inhibition. PMC.

- The structure‐activity relationship of anticancer activity piperazine derivatives.

- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry.

- Synthesis and in vitro evaluation of piperazinyl-ureido sulfamates as steroid sulfatase inhibitors. University of Birmingham's Research Portal.

- Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors.

- In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Deriv

- Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling.

- Syntheses, biological activities and SAR studies of novel carboxamide compounds containing piperazine and arylsulfonyl moieties. PubMed.

- Navigating the Structure-Activity Landscape: A Comparative Guide to Piperidine Ring Substitutions in Furan-Based Compounds. Benchchem.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and SAR of 5-aryl-furan-2-carboxamide derivatives as potent urotensin-II receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. flore.unifi.it [flore.unifi.it]

- 6. preprints.org [preprints.org]

- 7. mdpi.com [mdpi.com]

Therapeutic potential of piperazine-1-sulfonyl furan derivatives in drug discovery

Topic: in Drug Discovery Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

A Technical Guide to Scaffold Architecture, Synthesis, and Pharmacological Applications[1]

Executive Summary

The integration of the piperazine pharmacophore with furan-2-sulfonyl moieties represents a compelling strategy in modern medicinal chemistry. This hybrid scaffold—1-(furan-2-sulfonyl)piperazine —bridges the gap between solubility-enhancing linkers and bioactive heterocyclic heads. While the piperazine ring provides favorable pharmacokinetic (PK) properties and receptor affinity, the furan-sulfonyl group acts as a distinct bioisostere for phenyl-sulfonamides, offering unique electronic properties and hydrogen-bonding capabilities.

This guide analyzes the therapeutic utility of this scaffold, focusing on 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) inhibition for metabolic disorders and tubulin/Carbonic Anhydrase targeting in oncology. Crucially, it addresses the metabolic liability of the furan ring, providing rational design strategies to mitigate toxicity.

Structural Architecture & Rational Design

The Piperazine-1-Sulfonyl Furan scaffold is a tripartite system. Its efficacy stems from the synergistic contribution of its three core domains:

| Domain | Functionality & Design Rationale |

| Furan Ring (Head) | Bioisostere: Replaces phenyl/thiophene rings to alter lipophilicity (LogP) and metabolic stability. Interaction: Oxygen atom acts as a weak H-bond acceptor. Risk: Potential metabolic activation (see Section 5). |

| Sulfonyl Linker (SO₂) | Geometry: Tetrahedral geometry orients the head and tail groups in a non-planar configuration (~109.5°). Binding: Strong H-bond acceptor; mimics the transition state in hydrolysis reactions (e.g., proteases). |

| Piperazine (Tail) | Solubility: Protonation at physiological pH (N4) improves aqueous solubility. Rigidity: Chair conformation restricts conformational entropy, reducing the penalty upon receptor binding. |

Primary Therapeutic Targets

Metabolic Syndrome: 11β-HSD1 Inhibition

The most advanced application of piperazine sulfonamides lies in the inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) . This enzyme converts inactive cortisone to active cortisol in the liver and adipose tissue.[1] Excess intracellular cortisol is a driver of insulin resistance, visceral obesity, and Type 2 Diabetes (T2D).

-

Mechanism: The furan-sulfonyl moiety occupies the hydrophobic pocket of the enzyme, mimicking the steroid core, while the piperazine tail extends towards the solvent-exposed region, often interacting with Tyr177 or Ser170 in the catalytic site.

-

Efficacy: Piperazine sulfonamides have demonstrated IC₅₀ values in the low nanomolar range (<10 nM) against human 11β-HSD1, with high selectivity over 11β-HSD2 (crucial to avoid mineralocorticoid side effects).

Oncology: Dual Targeting (Tubulin & Carbonic Anhydrase)

-

Tubulin Polymerization: Furan derivatives are known to bind to the colchicine site of tubulin. The sulfonyl-piperazine linker provides the necessary spacing to span the interface between α- and β-tubulin subunits, leading to G2/M cell cycle arrest.

-

Carbonic Anhydrase (CA) IX/XII: In hypoxic tumors, transmembrane CA IX is overexpressed.[2] While primary sulfonamides (R-SO₂NH₂) are the classic zinc-binding groups (ZBGs), tertiary sulfonamides (like piperazine-1-sulfonyl furan) can act as prodrugs or bind via alternative mechanisms if the furan ring is substituted with a secondary ZBG (e.g., a sulfamate or carboxylic acid).

Chemical Synthesis Protocols

The synthesis of piperazine-1-sulfonyl furan derivatives typically follows a convergent nucleophilic substitution pathway.

General Synthetic Workflow (DOT Visualization)

Figure 1: Convergent synthetic pathway for the generation of piperazine-1-sulfonyl furan libraries.

Detailed Protocol: Synthesis of 1-((Furan-2-yl)sulfonyl)-4-phenylpiperazine

Reagents: Furan-2-sulfonyl chloride (1.0 eq), 1-phenylpiperazine (1.0 eq), Triethylamine (TEA, 1.2 eq), Dichloromethane (DCM, anhydrous).

-

Preparation: Dissolve 1-phenylpiperazine (1.62 g, 10 mmol) and TEA (1.67 mL, 12 mmol) in anhydrous DCM (20 mL) in a round-bottom flask under nitrogen atmosphere.

-

Addition: Cool the solution to 0°C using an ice bath. Add Furan-2-sulfonyl chloride (1.66 g, 10 mmol) dropwise over 15 minutes to prevent exotherm-driven side reactions.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3–4 hours. Monitor progress via TLC (Mobile phase: 30% EtOAc in Hexane).

-

Workup: Quench with water (20 mL). Extract the organic layer with DCM (2 x 20 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: Recrystallize from ethanol or purify via silica gel column chromatography to yield the sulfonamide as an off-white solid.

Safety & Toxicology: The Furan Liability

A critical aspect of this guide is addressing the metabolic activation of the furan ring. The furan moiety is a "structural alert" in drug discovery due to its potential to be oxidized by Cytochrome P450 (specifically CYP2E1) into reactive metabolites.

Mechanism of Bioactivation (DOT Visualization)

Figure 2: Metabolic bioactivation pathway of the furan ring leading to potential hepatotoxicity.

Mitigation Strategies

To improve the safety profile (E-E-A-T compliance), researchers should employ the following strategies:

-

Substitution: Block the metabolic "hotspots" (C2 and C5 positions) on the furan ring. Since C2 is sulfonated, the C5 position is the primary site for oxidation. Introducing an electron-withdrawing group (EWG) or a bulky alkyl group at C5 can sterically or electronically hinder CYP oxidation.

-

Bioisosteric Replacement: If toxicity persists, replace the furan with oxazole , isoxazole , or thiophene (though thiophene has its own S-oxidation issues).

-

GSH Trapping Assay: Early ADME screening must include Glutathione (GSH) trapping assays to quantify the formation of reactive metabolites in liver microsomes.

Experimental Assay: 11β-HSD1 Inhibition Screening

Objective: Determine the IC₅₀ of synthesized derivatives against human 11β-HSD1.

Protocol:

-

Enzyme Source: Human recombinant 11β-HSD1 microsomes (expressed in HEK-293 cells).

-

Substrate: ³H-Cortisone (200 nM) and NADPH (200 µM cofactor).

-

Procedure:

-

Incubate test compounds (0.1 nM – 10 µM) with enzyme and NADPH in assay buffer (pH 7.4, 37°C) for 10 minutes.

-

Initiate reaction by adding ³H-Cortisone.

-

Incubate for 30 minutes at 37°C.

-

Stop reaction with Glycyrrhetinic acid (standard inhibitor).

-

-

Detection: Separate Cortisol from Cortisone using HPLC or Scintillation Proximity Assay (SPA).

-

Analysis: Calculate % inhibition =

. Plot dose-response curves to derive IC₅₀.

References

-

Piperazine Sulfonamides as 11β-HSD1 Inhibitors

-

Furan Toxicity & Metabolism

- Title: Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review.

- Source: Oriental Journal of Chemistry (2025).

-

URL:[Link]

-

Furan-Based Anticancer Agents

-

Piperazine in Drug Discovery

- Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.

- Source: ChemistryOpen (2026).

-

URL:[Link]

-

Carbonic Anhydrase Inhibition

Sources

- 1. mdpi.com [mdpi.com]

- 2. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piperazine sulfonamides as potent, selective, and orally available 11beta-hydroxysteroid dehydrogenase type 1 inhibitors with efficacy in the rat cortisone-induced hyperinsulinemia model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery and initial SAR of arylsulfonylpiperazine inhibitors of 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Sulfonamide/sulfamate switch with a series of piperazinylureido derivatives: Synthesis, kinetic and in silico evaluation as carbonic anhydrase isoforms I, II, IV, and IX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Design, Synthesis, and Application of Furan-2-Carboxamides Featuring a Piperazine-Sulfonyl Moiety

Introduction: The Strategic Combination of Privileged Scaffolds

In the landscape of modern medicinal chemistry, the strategic assembly of well-characterized pharmacophores into novel molecular architectures is a cornerstone of rational drug design. The furan-2-carboxamide scaffold has emerged as a versatile platform, with its derivatives demonstrating a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1]. The furan ring, acting as a bioisostere for a phenyl group, offers distinct electronic and steric properties that can be fine-tuned to optimize drug-receptor interactions and improve pharmacokinetic profiles[1].

Concurrently, the piperazine ring is recognized as a "privileged scaffold" in drug discovery. Its presence in numerous FDA-approved drugs is a testament to its ability to impart favorable physicochemical properties, such as improved aqueous solubility and membrane permeability. The two nitrogen atoms of the piperazine ring serve as versatile synthetic handles, allowing for systematic modifications to modulate a compound's interaction with its biological target[2][3][4].

This technical guide delves into the synthesis, characterization, and potential applications of a specific class of compounds that marries these two key moieties: 5-(Piperazine-1-sulfonyl)furan-2-carboxamide and its analogues. While literature on this exact molecule is sparse[5], the extensive research on related furan-2-carboxamides and piperazine-sulfonyl derivatives provides a robust foundation for predicting its biological potential and for outlining a comprehensive research and development workflow. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical insights and practical, field-proven methodologies.

Chapter 1: The Furan-2-Carboxamide Core - A Hub of Biological Activity

The furan-2-carboxamide core is a recurring motif in compounds targeting a diverse array of biological targets. The inherent reactivity and electronic properties of the furan ring, coupled with the hydrogen bonding capabilities of the carboxamide group, make it an attractive starting point for library synthesis and lead optimization.

Anticancer Applications

Several studies have highlighted the potential of furan-2-carboxamide derivatives as anticancer agents. For instance, the National Cancer Institute (NCI) has screened various 1-aryl-4-[(5-aryl-2-furyl)carbonothioyl]piperazines, which, while structurally distinct, share the core furan-piperazine linkage, for their antitumor activity against a panel of 60 human cancer cell lines[6]. The mechanism of action for many of these compounds is still under investigation, but potential targets include key enzymes in cancer cell proliferation and survival, such as VEGFR-2[7].

Antimicrobial and Antibacterial Potential

The furan moiety is a well-established pharmacophore in antimicrobial agents, with nitrofurantoin being a classic example. More recently, research has focused on non-nitrofuran derivatives to mitigate toxicity concerns. Piperazine-citral sulfonyl derivatives have shown promising antibacterial efficacy against methicillin-resistant Staphylococcus aureus (MRSA)[8]. This suggests that the combination of a piperazine-sulfonyl group with a furan ring could yield novel antibacterial candidates. Furthermore, related nitrofuranyl piperazines have demonstrated potent activity against Mycobacterium abscessus, a notoriously difficult-to-treat pathogen[9].

Urotensin-II Receptor Antagonism

A significant body of research has focused on 5-aryl-furan-2-carboxamide derivatives as potent antagonists of the urotensin-II receptor[10]. The urotensin-II system is implicated in a variety of cardiovascular diseases, making its antagonists promising therapeutic agents. Structure-activity relationship (SAR) studies in this area have provided valuable insights into the optimal substitutions on the furan ring and the carboxamide nitrogen for achieving high potency and selectivity[10].

Chapter 2: The Piperazine-Sulfonyl Moiety - A Modulator of Physicochemical and Biological Properties

The incorporation of a piperazine-sulfonyl group into a drug candidate can serve multiple purposes. The sulfonamide group is a key functional group in a wide range of clinically used drugs, and its combination with a piperazine ring offers a unique set of properties.

Impact on Pharmacokinetics

The piperazine moiety is often introduced to enhance the aqueous solubility and overall pharmacokinetic profile of a compound[2]. The basic nitrogen atoms can be protonated at physiological pH, which can improve absorption and distribution. The sulfonyl group, being a strong hydrogen bond acceptor, can further influence a molecule's interaction with biological membranes and metabolic enzymes.

A Vector for Targeting Specific Interactions

The piperazine-sulfonyl group can be strategically employed to form specific interactions with a biological target. For example, the sulfonyl oxygen atoms can act as hydrogen bond acceptors, while the piperazine ring can engage in van der Waals or electrostatic interactions. In the context of 5-HT6 receptor ligands, N1-aryl sulfonyl indole derivatives with a piperazinyl methyl side chain have been extensively studied, demonstrating the importance of the sulfonyl moiety for potent and selective binding[11].

Chapter 3: Synthetic Strategies and Methodologies

The synthesis of 5-(piperazine-1-sulfonyl)furan-2-carboxamide and its derivatives can be approached through several well-established synthetic routes. The choice of a specific pathway will depend on the availability of starting materials and the desired substitutions on the piperazine and carboxamide moieties.

General Synthetic Workflow

A plausible and efficient synthetic workflow would involve the initial synthesis of the core 5-(chlorosulfonyl)furan-2-carboxylic acid, followed by reaction with a suitable piperazine derivative and subsequent amidation.

Caption: A general synthetic workflow for 5-(Piperazine-1-sulfonyl)furan-2-carboxamide.

Detailed Experimental Protocol: Synthesis of 5-(Piperazine-1-sulfonyl)furan-2-carboxamide

Step 1: Synthesis of 5-(Chlorosulfonyl)furan-2-carboxylic acid

-

To a stirred solution of furan-2-carboxylic acid (1 eq.) in a suitable solvent (e.g., dichloromethane) at 0 °C, add chlorosulfonic acid (2-3 eq.) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, carefully pour the reaction mixture onto crushed ice and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-(chlorosulfonyl)furan-2-carboxylic acid.

Step 2: Synthesis of 5-(Piperazine-1-sulfonyl)furan-2-carboxylic acid

-

Dissolve the crude 5-(chlorosulfonyl)furan-2-carboxylic acid (1 eq.) in a suitable solvent (e.g., THF).

-

To this solution, add a solution of piperazine (or a desired N-substituted piperazine, 1.1 eq.) and a base (e.g., triethylamine, 2 eq.) in the same solvent at 0 °C.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.

-

Purify the residue by column chromatography to obtain the desired 5-(piperazine-1-sulfonyl)furan-2-carboxylic acid.

Step 3: Amidation to yield 5-(Piperazine-1-sulfonyl)furan-2-carboxamide

-

To a solution of 5-(piperazine-1-sulfonyl)furan-2-carboxylic acid (1 eq.) in a suitable solvent (e.g., DMF), add a coupling reagent such as HATU (1.1 eq.) and a base like DIPEA (2 eq.).

-

Stir the mixture at room temperature for 30 minutes.

-

Add a source of ammonia (e.g., a solution of ammonia in methanol or ammonium chloride with an additional equivalent of base) to the reaction mixture.

-

Stir at room temperature for 4-6 hours.

-

Monitor the reaction by TLC. After completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain the final compound.

Chapter 4: Biological Evaluation and Characterization

A thorough biological evaluation is critical to understanding the therapeutic potential of novel 5-(piperazine-1-sulfonyl)furan-2-carboxamide derivatives. The following is a proposed workflow for the initial screening and characterization of these compounds.

Caption: A hierarchical workflow for the biological evaluation of novel compounds.

In Vitro Antibacterial Activity Assay

Protocol: Minimum Inhibitory Concentration (MIC) Determination

-

Prepare a stock solution of the test compound in DMSO.

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

-

Inoculate each well with a standardized bacterial suspension (e.g., MRSA, E. coli) to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include positive (bacteria with no compound) and negative (medium only) controls.

-

Incubate the plates at 37 °C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Anticancer Activity Assay

Protocol: MTT Assay for Cell Viability

-

Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Chapter 5: Data Summary and Future Directions

The exploration of 5-(piperazine-1-sulfonyl)furan-2-carboxamide and its analogues represents a promising avenue for the discovery of novel therapeutic agents. The table below summarizes the potential biological activities and key considerations for this class of compounds based on the analysis of related structures.

| Potential Application | Key Molecular Features | Primary Biological Target(s) | Considerations for Lead Optimization |

| Antibacterial | Piperazine-sulfonyl moiety, Furan ring | Bacterial cell wall synthesis, DNA gyrase, etc. | Broad-spectrum activity, low host toxicity, overcoming resistance mechanisms. |

| Anticancer | Furan-2-carboxamide core, Aryl substitutions | Kinases (e.g., VEGFR-2), Tubulin, etc. | Selectivity for cancer cells, favorable pharmacokinetic profile, synergistic potential with existing therapies. |

| Cardiovascular | 5-Aryl-furan-2-carboxamide structure | Urotensin-II receptor | High receptor affinity and selectivity, good oral bioavailability, metabolic stability. |

Future research should focus on the synthesis of a diverse library of 5-(piperazine-1-sulfonyl)furan-2-carboxamide derivatives with various substitutions on the piperazine ring and the carboxamide nitrogen. A systematic SAR study, guided by the biological evaluation data, will be crucial for identifying lead candidates with optimal potency, selectivity, and drug-like properties.

References

- PubChemLite. 5-(piperazine-1-sulfonyl)furan-2-carboxamide (C9H13N3O4S).

- PubMed. Synthesis and SAR of 5-aryl-furan-2-carboxamide derivatives as potent urotensin-II receptor antagonists.

- PubMed. Exploration of piperazine-citral sulfonyl derivatives: antibacterial and in-silico studies against methicillin-resistant Staphylococcus aureus.

- PubChem. 1-((5-(4-Phenylpiperazine-1-carbonyl)furan-2-yl)sulfonyl)piperidine-4-carboxamide.

- MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.

- ResearchGate. Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety.

- MDPI. Synthesis, Antimicrobial and Anticancer Activities of 1- aryl-4-[(5-aryl-2-furyl)carbonothioyl]piperazines.

- PubChem. 5-(Piperazin-1-yl)benzofuran-2-carboxamide.

- MDPI. N-(2,2-Diphenylethyl)furan-2-carboxamide.

- OUCI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.

- PMC. Novel and Potent 5-Piperazinyl Methyl-N1-aryl Sulfonyl Indole Derivatives as 5-HT6 Receptor Ligands.

- Oriental Journal of Chemistry. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review.

- PMC. Defining the mechanism of action of the nitrofuranyl piperazine HC2210 against Mycobacterium abscessus.

- ResearchGate. Some FDA‐approved piperazine‐containing drugs.

- Benchchem. 5-(2-Chlorophenyl)furan-2-carboxamide|CAS 61941-95-5.

- ACS Publications. Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1 | Journal of Agricultural and Food Chemistry.

Sources

- 1. orientjchem.org [orientjchem.org]

- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. PubChemLite - 5-(piperazine-1-sulfonyl)furan-2-carboxamide (C9H13N3O4S) [pubchemlite.lcsb.uni.lu]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. mdpi.com [mdpi.com]

- 8. Exploration of piperazine-citral sulfonyl derivatives: antibacterial and in-silico studies against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Defining the mechanism of action of the nitrofuranyl piperazine HC2210 against Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and SAR of 5-aryl-furan-2-carboxamide derivatives as potent urotensin-II receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel and Potent 5-Piperazinyl Methyl-N1-aryl Sulfonyl Indole Derivatives as 5-HT6 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Target Identification for 5-(Piperazine-1-sulfonyl)furan-2-carboxamide Inhibitors

Abstract

The discovery of novel bioactive small molecules, such as those belonging to the 5-(piperazine-1-sulfonyl)furan-2-carboxamide class, represents a critical starting point in drug discovery. However, the therapeutic potential of these compounds can only be realized after their molecular target or targets are identified and validated. This process, often called target deconvolution, is a pivotal yet challenging phase that bridges phenotypic screening with rational drug design.[1] This in-depth technical guide provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals to systematically identify and validate the protein targets of this specific inhibitor class. We will explore a multi-pronged strategy, integrating computational prediction with cutting-edge biochemical, proteomic, and genetic methodologies. Each section explains the causality behind experimental choices, provides detailed protocols, and emphasizes the inclusion of self-validating systems to ensure scientific rigor and trustworthiness.

Introduction: The Target Deconvolution Imperative

Phenotypic screens, which assess a compound's effect on cellular or organismal behavior, are powerful engines for discovering first-in-class therapeutics. The 5-(piperazine-1-sulfonyl)furan-2-carboxamide scaffold may have been identified through such a screen, demonstrating, for example, anti-proliferative or anti-inflammatory activity. However, without knowledge of the direct molecular target, advancing this chemical series is fraught with challenges:

-

Lack of Rational Optimization: Structure-Activity Relationship (SAR) studies remain inefficient without a clear understanding of the binding interactions that need to be optimized.[1]

-

Safety and Selectivity Concerns: Off-target effects, which are a primary cause of clinical attrition, cannot be rationally predicted or engineered out.

-

Biomarker Development: Patient stratification and monitoring of therapeutic response in clinical settings are hindered without a validated, engageable target.[2]

Therefore, the primary directive is to unambiguously identify the protein(s) that physically interact with these inhibitors to elicit the observed biological response. This guide outlines a logical, multi-step workflow to achieve this.

The Strategic Workflow for Target Identification

A robust target identification campaign does not rely on a single method but rather integrates orthogonal approaches to build a compelling case for a specific target. Our strategy progresses from broad, hypothesis-generating techniques to specific, hypothesis-confirming experiments.

Phase 1: Hypothesis Generation - Casting a Wide Net

The initial phase aims to generate a list of potential candidate targets from the entire proteome. We employ parallel strategies to maximize the chances of success and to provide cross-validating evidence.

In Silico & Computational Prediction

Before embarking on resource-intensive lab experiments, computational methods can provide initial hypotheses based on the inhibitor's structure.[3] This is a cost-effective first step to prioritize protein families for investigation.

-

Ligand-Based Approaches: These methods operate on the principle that structurally similar molecules often bind to the same targets.[4][5] The 5-(piperazine-1-sulfonyl)furan-2-carboxamide structure is used to query databases like ChEMBL or PubChem to find known compounds with similar scaffolds and their associated targets.

-

Structure-Based Approaches (Inverse Docking): If 3D structures of potential targets are available, inverse docking can be used to computationally predict the binding of the inhibitor to a large panel of protein structures.[3][5] This can help identify potential binding pockets and estimate binding affinities.

Affinity-Based Proteomics: Fishing for Targets

The most direct biochemical method to identify a target is to use the inhibitor as "bait" to "fish" its binding partners from a complex protein mixture, such as a cell lysate.[6][7] This technique is known as Affinity Purification-Mass Spectrometry (AP-MS).[8]

Causality & Experimental Choice: AP-MS is powerful because it relies on the physical interaction between the drug and its target.[9] However, it requires chemical modification of the inhibitor to immobilize it on a solid support (e.g., agarose beads).[10] This is a critical step; the attachment point must be at a position on the molecule that does not interfere with its binding to the target. A preliminary Structure-Activity Relationship (SAR) study is essential to identify these non-essential positions.

Protocol 1: Affinity Purification-Mass Spectrometry (AP-MS)

-

Probe Synthesis: Synthesize an analog of the 5-(piperazine-1-sulfonyl)furan-2-carboxamide inhibitor with a linker (e.g., polyethylene glycol) attached to a non-essential position, terminating in a biotin tag or directly coupled to sepharose beads.[10]

-

Cell Lysate Preparation: Culture and harvest cells relevant to the inhibitor's phenotype. Lyse cells in a mild, non-denaturing buffer (e.g., Tris-HCl with 150 mM NaCl, 1% NP-40, and protease inhibitors) to maintain native protein conformations.

-

Binding/Competition:

-

Test Sample: Incubate the cell lysate (1-5 mg total protein) with the inhibitor-coupled beads (20-50 µL) for 2-4 hours at 4°C with gentle rotation.

-

Control Sample: Pre-incubate a separate aliquot of lysate with a 100-fold molar excess of the free, unmodified inhibitor for 1 hour before adding the inhibitor-coupled beads. This is a crucial self-validating step; true targets will bind the free inhibitor and will not be pulled down by the beads.[11]

-

-

Washing: Wash the beads extensively (e.g., 5 times with 1 mL of lysis buffer) to remove proteins that are not specifically bound.

-

Elution: Elute the specifically bound proteins from the beads using an acidic buffer (e.g., 0.1 M glycine, pH 2.5) or by boiling in SDS-PAGE loading buffer.

-

Proteomic Analysis: Separate the eluted proteins by SDS-PAGE, perform an in-gel trypsin digestion of the entire lane, and identify the proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9]

-

Data Analysis: Compare the protein lists from the test and control samples. Bona fide targets will be highly abundant in the test sample but significantly reduced or absent in the control sample.

Label-Free Methods: Bypassing Chemical Modification

A significant drawback of AP-MS is the risk that modifying the inhibitor will abolish its activity.[10] Label-free methods overcome this by using the native, unmodified compound.[12]

Drug Affinity Responsive Target Stability (DARTS)

Causality & Experimental Choice: DARTS operates on the principle that when a small molecule binds to its target protein, it stabilizes the protein's structure.[13] This stabilization makes the target protein more resistant to degradation by proteases.[14][15] By comparing the pattern of protein digestion in the presence and absence of the inhibitor, one can identify the stabilized (and therefore, interacting) protein.[14]

Protocol 2: Drug Affinity Responsive Target Stability (DARTS)

-

Lysate Preparation: Prepare a native cell lysate as described for AP-MS.

-

Inhibitor Incubation: Divide the lysate into aliquots. Treat one with the 5-(piperazine-1-sulfonyl)furan-2-carboxamide inhibitor (e.g., at 10x the concentration that gives a cellular effect) and the other with a vehicle control (e.g., DMSO). Incubate for 1 hour at room temperature.

-

Limited Proteolysis: Add a broad-spectrum protease like pronase to each aliquot.[14] The concentration and digestion time must be carefully optimized to achieve partial, not complete, digestion. This is a critical step.

-

Quench Digestion: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

-

Analysis: Run the digested samples on an SDS-PAGE gel. Look for protein bands that are present or more intense in the inhibitor-treated lane compared to the control lane.

-

Identification: Excise the protected bands and identify the proteins via mass spectrometry.

Cellular Thermal Shift Assay (CETSA)

Causality & Experimental Choice: Similar to DARTS, CETSA is based on ligand-induced protein stabilization.[16] However, instead of protease resistance, CETSA measures thermal stability.[17] When heated, proteins denature and aggregate, but a protein bound to a drug will be more stable and remain in solution at higher temperatures.[16][18] A major advantage of CETSA is that it can be performed in intact, live cells, providing direct evidence of target engagement in a physiological context.[17][19]

Protocol 3: Proteome-Wide CETSA (MS-CETSA)

-

Cell Treatment: Treat intact cells with the inhibitor or a vehicle control.

-

Heating: Aliquot the treated cells and heat them to a range of different temperatures (e.g., 40°C to 64°C).

-

Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing stabilized proteins) from the aggregated fraction by centrifugation.

-

Proteomic Analysis: Analyze the soluble fractions from all samples using quantitative mass spectrometry.

-

Data Analysis: Identify proteins that show a shift in their melting curves to higher temperatures in the inhibitor-treated samples compared to the controls. These are the candidate targets.

| Method | Principle | Key Advantage | Key Disadvantage |

| AP-MS | Affinity capture of binding partners | Direct physical interaction | Requires inhibitor modification; risk of false positives |

| DARTS | Ligand-induced protease resistance | Uses unmodified inhibitor | Digestion conditions are critical and require optimization |

| CETSA | Ligand-induced thermal stabilization | Works in intact cells; confirms engagement | Indirect; may not work for all protein-ligand interactions |

Phase 2 & 3: Target Validation - From Candidates to Confirmation

Generating a list of candidates is only the beginning. The next crucial phase is to validate these hits to confirm they are both necessary and sufficient for the inhibitor's activity.[2][20] Target validation is a rigorous process that uses multiple methods to build confidence.[21][22]

Biochemical and Biophysical Validation

Once a high-confidence candidate (e.g., a specific kinase) is identified, the interaction must be confirmed using purified proteins.

-

Recombinant Protein Expression: Express and purify the candidate target protein.

-

Direct Binding Assays: Use techniques like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) to directly measure the binding affinity (Kd) of the inhibitor to the purified protein. This provides quantitative confirmation of the physical interaction.

-

Enzymatic/Functional Assays: If the target is an enzyme (e.g., a kinase, protease), test the ability of the 5-(piperazine-1-sulfonyl)furan-2-carboxamide inhibitor to modulate its activity in a biochemical assay. This links physical binding to a functional consequence.

Cellular Target Engagement

It is essential to confirm that the inhibitor engages the target protein inside the cell at relevant concentrations.[19]

-

CETSA with Western Blot: This is a focused version of the proteome-wide CETSA.[23] Instead of mass spectrometry, Western blotting is used with an antibody specific to the candidate protein. A thermal shift observed by Western blot provides strong evidence of intracellular target engagement.[19]

Genetic Validation: The Gold Standard

Genetic methods provide the most compelling evidence for target validation.[21] The logic is simple: if the candidate protein is the true target, then removing that protein from the cell should make the cell resistant to the inhibitor.

CRISPR-Cas9 Knockout Screens

Causality & Experimental Choice: CRISPR-Cas9 technology can be used to systematically knock out every gene in the genome.[24] By treating a library of these knockout cells with the inhibitor, we can identify which gene knockouts confer resistance.[25][26] If cells lacking the candidate target protein survive treatment with an otherwise lethal dose of the inhibitor, it provides powerful evidence that this protein is the target.[27]

Sources

- 1. nuvisan.com [nuvisan.com]

- 2. Target Validation in Modern Drug Discovery | World BI [worldbigroup.com]

- 3. Target prediction of small molecules with information of key molecular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]

- 9. wp.unil.ch [wp.unil.ch]

- 10. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Target identification using drug affinity responsive target stability (DARTS) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]

- 15. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pelagobio.com [pelagobio.com]

- 17. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]

- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Target identification | Target validation | CRO services [oncodesign-services.com]

- 21. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]

- 22. lifesciences.danaher.com [lifesciences.danaher.com]

- 23. cell.com [cell.com]

- 24. resources.revvity.com [resources.revvity.com]

- 25. d4-pharma.com [d4-pharma.com]

- 26. biocompare.com [biocompare.com]

- 27. youtube.com [youtube.com]

Physical properties and pKa values of 5-(Piperazine-1-sulfonyl)furan-2-carboxamide

[1][2]

Executive Summary

5-(Piperazine-1-sulfonyl)furan-2-carboxamide (CAS: 1087784-70-0) is a polar, heterocyclic building block characterized by a furan core substituted with a carboxamide at position 2 and a piperazine-sulfonyl moiety at position 5.[1][2][3][4] Distinct from its benzofuran analog (a key intermediate in Vilazodone synthesis), this furan derivative represents a hydrophilic scaffold often utilized in fragment-based drug discovery (FBDD) to probe kinase binding pockets or as a linker in proteolysis-targeting chimeras (PROTACs).

This guide provides a comprehensive analysis of its physicochemical properties, focusing on the critical pKa values that dictate its ionization state under physiological conditions, and outlines self-validating protocols for experimental verification.

Chemical Identity & Structural Analysis[1][2][5]

The molecule comprises three distinct functional zones: the electron-rich furan ring , the polar carboxamide (H-bond donor/acceptor), and the basic piperazine tail (solubilizing group).

| Property | Detail |

| IUPAC Name | 5-(piperazin-1-ylsulfonyl)furan-2-carboxamide |

| CAS Number | 1087784-70-0 |

| Molecular Formula | C₉H₁₃N₃O₄S |

| Molecular Weight | 259.28 g/mol |

| SMILES | C1CN(CCN1)S(=O)(=O)C2=CC=C(O2)C(=O)N |

| InChI Key | OXIAPQGSCKWZLP-UHFFFAOYSA-N |

Structural Causality[1]

-

Furan Core: Provides aromaticity and planar geometry, but is less lipophilic than benzene.

-

Sulfonyl Linker: The

group acts as a strong electron-withdrawing group (EWG), significantly influencing the pKa of the attached piperazine ring.[1] -

Carboxamide: A neutral, polar group that enhances water solubility and crystal lattice energy (high melting point potential) via intermolecular hydrogen bonding.

Physicochemical Profile: pKa and Solubility[1][7][8][9]

pKa Values (Ionization Constants)

The acid-base behavior of this molecule is dominated by the piperazine ring. The sulfonamide nitrogen (N1) and carboxamide nitrogen are chemically neutral under physiological conditions.

| Functional Group | Predicted pKa | Type | Mechanistic Insight |

| Piperazine | 8.1 – 8.5 | Basic | The secondary amine is the primary protonation site.[1] While unsubstituted piperazine has a pKa ~9.8, the electron-withdrawing sulfonyl group at |

| Sulfonamide | N/A | Neutral | Being a tertiary sulfonamide ( |

| Carboxamide | ~15.0 | Very Weak Acid | The amide protons are not acidic enough to deprotonate under physiological conditions.[1] |

Implication for Drug Design: At physiological pH (7.4), the molecule exists predominantly (~90%) in its cationic form (protonated at

Lipophilicity & Solubility[1][7]

-

XLogP (Predicted): -1.0 (Highly Hydrophilic).

-

Solubility Profile:

-

Polar Surface Area (PSA): ~110 Ų (Estimated). The high PSA suggests limited passive blood-brain barrier (BBB) permeability.[1]

Visualization: Ionization Pathway[1]

The following diagram illustrates the protonation equilibrium of the molecule across the pH scale.

Caption: Protonation equilibrium centered on the distal piperazine nitrogen (

Experimental Protocols (Self-Validating Systems)

As an application scientist, rely on these protocols to empirically determine the exact pKa and LogD, rather than relying solely on prediction.

Protocol A: Potentiometric pKa Determination

Objective: Determine the precise pKa of the piperazine

-

Preparation: Dissolve 1–2 mg of the compound in 10 mL of 0.15 M KCl (ionic strength adjustor). Ensure the starting pH is acidic (pH ~2.0) using 0.5 M HCl.

-

Titration: Titrate with 0.5 M KOH under inert gas (

or Argon) to prevent carbonate formation. -

Data Capture: Record pH vs. Volume of titrant from pH 2.0 to pH 12.0.

-

Validation Check: Look for a single inflection point around pH 8.0–8.5.

-

Self-Validation: If an inflection appears < 4.0, check for hydrolysis of the sulfonamide (rare but possible). If no inflection is seen, the sample concentration may be too low.

-

Protocol B: Shake-Flask Solubility Assay

Objective: Measure thermodynamic solubility at pH 7.4.

-

Saturation: Add excess solid compound to 1 mL of Phosphate Buffered Saline (PBS, pH 7.4).

-

Equilibrium: Shake at 25°C for 24 hours.

-

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF membrane.

-

Quantification: Analyze the supernatant via HPLC-UV (254 nm).

-

Calibration: Use a standard curve prepared in DMSO (100% solubility reference).

-

References

-

PubChem. (n.d.).[5] 5-(piperazine-1-sulfonyl)furan-2-carboxamide (Compound).[1][2] National Library of Medicine. Retrieved February 27, 2026, from [Link]

-

Uni.lu. (2026).[2][3] PubChemLite - 5-(piperazine-1-sulfonyl)furan-2-carboxamide.[1][2] University of Luxembourg.[2] Retrieved February 27, 2026, from [Link]

-

Khalili, F., Henni, A., & East, A. L. (2009).[6] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[7][6] Journal of Chemical & Engineering Data, 54(11), 2914-2917. [Link]

-

Romanelli, M. N., et al. (2022).[8] The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery. [Link][9][10]

Sources

- 1. 183288-46-2|5-(Piperazin-1-yl)benzofuran-2-carboxamide|BLD Pharm [bldpharm.com]